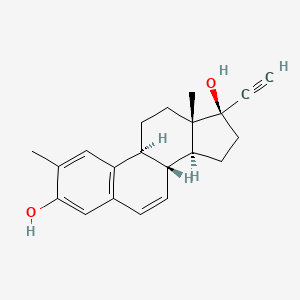
Ethynylestradiol Impurity M
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethynylestradiol Impurity M is a chemical compound that is often encountered as an impurity in the synthesis and production of Ethynylestradiol, a synthetic estrogen used in various pharmaceutical applications, particularly in oral contraceptives and hormone replacement therapy . This impurity is significant in pharmaceutical research and quality control to ensure the safety and efficacy of Ethynylestradiol-containing products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Ethynylestradiol Impurity M involves complex organic synthesis techniques. The synthetic routes typically include the use of various solvents such as ethanol, acetone, dichloromethane, and chloroform . The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the formation of the desired impurity.
Industrial Production Methods: In industrial settings, the production of this compound is closely monitored to minimize its presence in the final product. Advanced chromatographic techniques and rigorous quality control measures are employed to detect and quantify this impurity .
Analyse Chemischer Reaktionen
Types of Reactions: Ethynylestradiol Impurity M undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for understanding the stability and reactivity of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reaction conditions often involve controlled temperatures and specific pH levels to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce dehydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
Ethynylestradiol Impurity M has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Ethynylestradiol Impurity M is closely related to that of Ethynylestradiol. It interacts with estrogen receptors in the body, influencing various physiological processes . The molecular targets include estrogen receptors in reproductive tissues, the liver, and the hypothalamus . The pathways involved in its action include the modulation of gene expression and the regulation of hormonal balance .
Vergleich Mit ähnlichen Verbindungen
Ethynylestradiol Impurity M can be compared with other similar compounds, such as:
- Ethynylestradiol Impurity A
- Ethynylestradiol Impurity B
- Ethynylestradiol Impurity C
- Ethynylestradiol Impurity D
Each of these impurities has unique chemical properties and biological effects. This compound is unique in its specific structural characteristics and its formation during the synthesis of Ethynylestradiol .
Eigenschaften
Molekularformel |
C21H24O2 |
|---|---|
Molekulargewicht |
308.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17R)-17-ethynyl-2,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H24O2/c1-4-21(23)10-8-18-16-6-5-14-12-19(22)13(2)11-17(14)15(16)7-9-20(18,21)3/h1,5-6,11-12,15-16,18,22-23H,7-10H2,2-3H3/t15-,16+,18-,20-,21-/m0/s1 |
InChI-Schlüssel |
WZHDKGOPJSUDCC-OKSLILNBSA-N |
Isomerische SMILES |
CC1=CC2=C(C=C[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)C=C1O |
Kanonische SMILES |
CC1=CC2=C(C=CC3C2CCC4(C3CCC4(C#C)O)C)C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


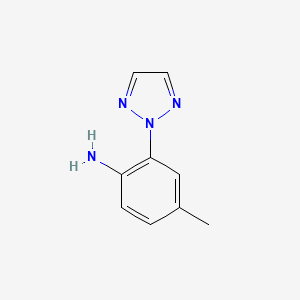

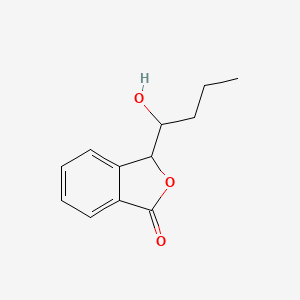

![4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid](/img/structure/B13433694.png)
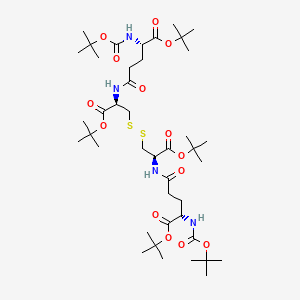
![(2R,3R,4R,5S,6S)-6-[2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13433716.png)

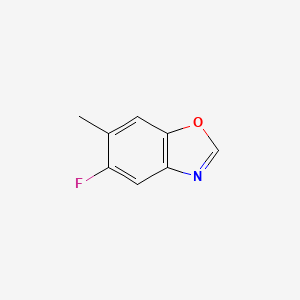
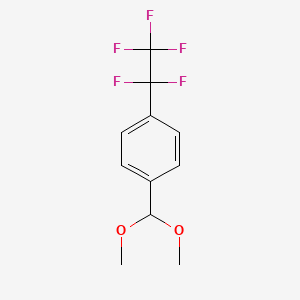
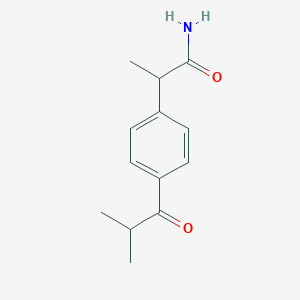
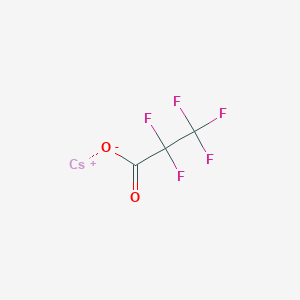
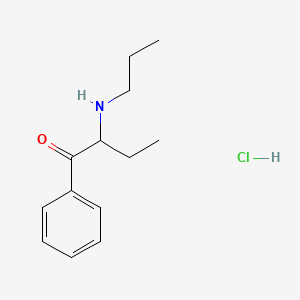
![Rac-(1r,4s)-6-oxobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13433762.png)
